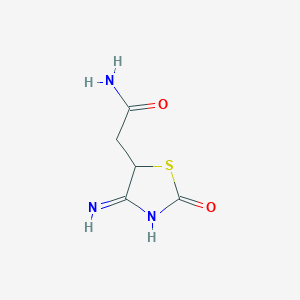![molecular formula C28H47O5P B13656101 bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate: is a complex organic compound primarily used in proteomics research. It has a molecular weight of 494.64 and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate involves multiple steps, including the reaction of cyclohexyl derivatives with phosphonate reagents under controlled conditions. Specific details on the reaction conditions and catalysts used are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis, with optimizations for cost-effectiveness and efficiency. These methods often involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the cyclohexyl rings.
Reduction: Used to modify the phosphonate group.
Substitution: Commonly involves the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized phosphonates .
Scientific Research Applications
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate is widely used in scientific research, particularly in:
Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(S)-hydroxy(2-methoxyphenyl)methyl]phosphonate: A stereoisomer with similar properties but different biological activity.
Other phosphonate derivatives: Compounds with similar phosphonate groups but different cyclohexyl or phenyl substituents.
Uniqueness
The uniqueness of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in various applications .
Properties
Molecular Formula |
C28H47O5P |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(R)-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C28H47O5P/c1-18(2)22-14-12-20(5)16-26(22)32-34(30,28(29)24-10-8-9-11-25(24)31-7)33-27-17-21(6)13-15-23(27)19(3)4/h8-11,18-23,26-29H,12-17H2,1-7H3/t20-,21-,22+,23+,26-,27-,28-/m1/s1 |
InChI Key |
CVSLFBUWMMJKHH-RGENOSLHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=CC=CC=C2OC)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2OC)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



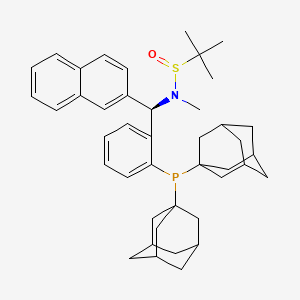
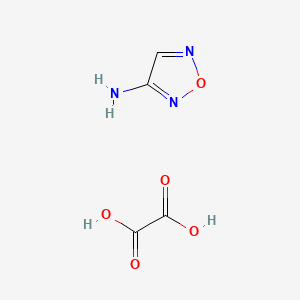

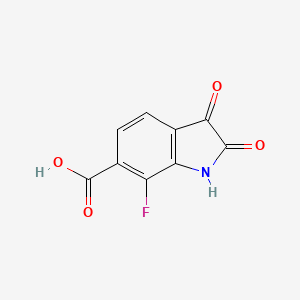
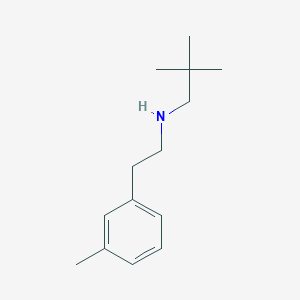
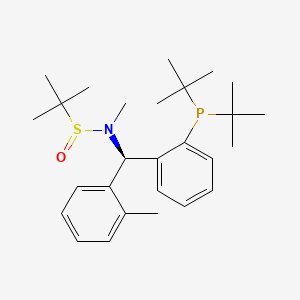
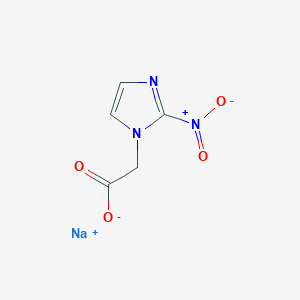
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
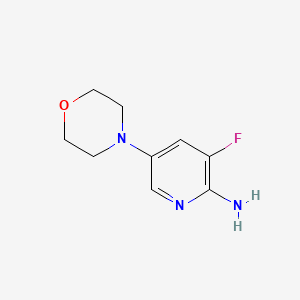
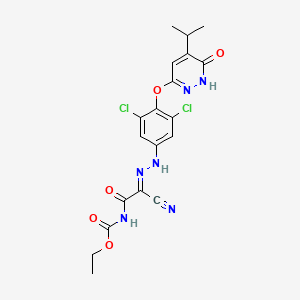
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)

